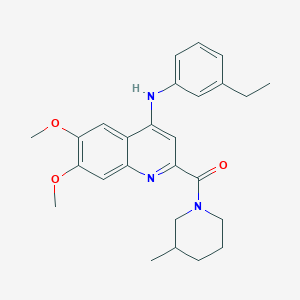

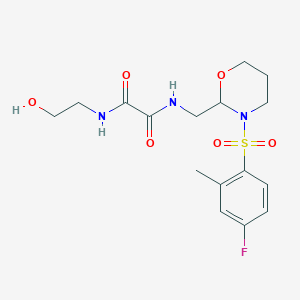

![molecular formula C20H24N4 B2458877 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 890628-46-3](/img/structure/B2458877.png)

5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, also known as IPP, is a novel compound that has gained significant interest in recent years due to its potential therapeutic applications. IPP is a pyrazolopyrimidine derivative that has been found to exhibit potent activity against a range of diseases, including cancer and neurological disorders.

科学的研究の応用

Antitumor Activity

PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their structural diversity. The rigid, planar structure of PP makes it an attractive scaffold for drug design. Notably, PP derivatives have been investigated for their inhibitory effects on cancer cell growth and metastasis .

Enzymatic Inhibition

PP compounds have demonstrated enzymatic inhibitory activity. By targeting specific enzymes, they may modulate cellular processes. For instance, some PP derivatives inhibit AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis. Understanding these interactions can guide drug development .

Organic Synthesis

The synthetic versatility of PP allows for modifications throughout its periphery. Researchers have explored various synthetic pathways, including Pd-catalyzed reactions and olefin metathesis, to obtain PP derivatives. These efforts contribute to expanding the toolbox for organic synthesis .

Photophysical Properties

PP compounds possess intriguing photophysical properties. Their fused pyrazole and pyrimidine rings make them suitable for applications in material science. Researchers investigate their behavior under different conditions, such as light absorption and emission, which can inform novel materials design .

Energetic Materials

Recent studies have explored PP derivatives as potential energetic materials. Specifically, compounds like 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one exhibit heat resistance and ease of synthesis. These properties are crucial for developing safer and more efficient explosives .

Combinatorial Library Design

Due to its synthetic versatility, PP serves as a privileged scaffold for combinatorial library design. Researchers can modify its structure systematically to create diverse chemical libraries. These libraries are valuable for drug discovery and optimization .

作用機序

Target of Action

The primary target of the compound 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is the AMP-activated protein kinase (AMPK) . AMPK is an evolutionarily conserved energy sensor that plays a crucial role in cell growth, proliferation, survival, and metabolic regulation .

Mode of Action

5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, also known as Compound C or Dorsomorphin, interacts with its target AMPK by inhibiting its activity . This inhibition results in changes in the cellular metabolic processes controlled by AMPK .

Biochemical Pathways

The inhibition of AMPK by 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine affects several biochemical pathways. It impacts the mTOR and acetyl CoA carboxylase pathways, which are essential for protein and lipid synthesis, respectively . This ensures that cells maintain essential nutrients and energy during metabolic crisis .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The action of 5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine results in multiple cellular effects. It has been shown to reduce cell viability by inhibiting proliferation and inducing cell death . It also activates the calpain/cathepsin pathway, inhibits AKT, mTORC1/C2, induces cell-cycle block at G2-M, and triggers necroptosis and autophagy .

特性

IUPAC Name |

3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15(2)18-13-19(23-11-7-4-8-12-23)24-20(22-18)17(14-21-24)16-9-5-3-6-10-16/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSVORPWDUVTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

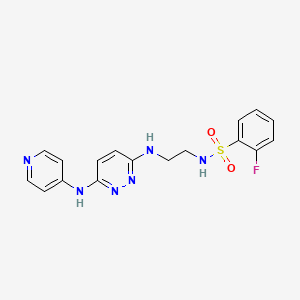

![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

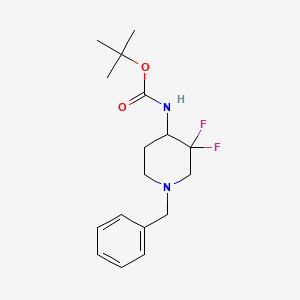

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

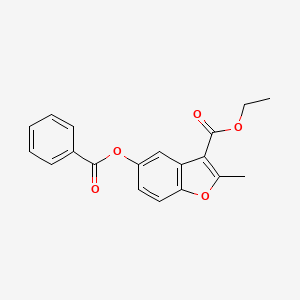

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)

![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)